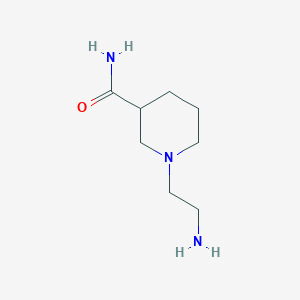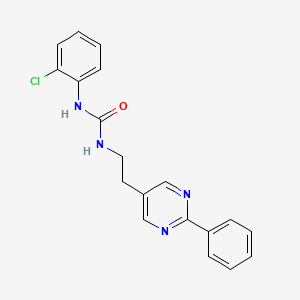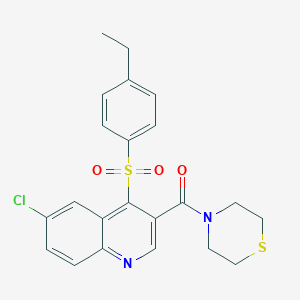![molecular formula C19H20N4O5S2 B2918316 Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 865545-95-5](/img/structure/B2918316.png)
Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Dyes and Fabrics
Research into thiophene derivatives has led to the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from thiophene compounds similar in structure to the query compound, exhibit a range of colors and excellent fastness properties on polyester fabric, except for photostability. The synthesis involves diazotization and coupling with N-phenylmaleimides, showcasing the versatility of thiophene derivatives in fabric dyeing applications (Iyun et al., 2015).
Schiff Base Ligands for Sensing and Imaging
The synthesis and properties of water-soluble sulfonato-Salen-type ligands derived from diamines, including dicyano-1,2-ethenediamine, have been explored for their application as fluorescence sensors for Cu2+ in water and living cells. These compounds demonstrate the potential for high selectivity and sensitivity in detecting Cu2+ ions, underscoring the utility of thiophene-related structures in bio-imaging and environmental monitoring (Zhou et al., 2012).
Pharmaceutical and Biomedical Research
Thiophene derivatives have been investigated for their antimicrobial properties, with some compounds showing promising activity against various bacterial strains. This highlights the potential for thiophene-based molecules in developing new antibacterial agents (Azab et al., 2013).
Material Science and Dyeing Performance
Studies on the complexation of thiophene-derived disperse dyes with metals such as Cu, Co, and Zn have shown that these complexes can be applied to polyester and nylon fabrics, offering good fastness properties and vibrant shades. This research underscores the potential of thiophene derivatives in materials science, particularly in the textile industry (Abolude et al., 2021).
Antioxidant Properties
Dihydropyridine analogs derived from thiophene compounds have been synthesized and evaluated for their antioxidant properties. This research indicates the potential of thiophene and related structures in combating oxidative stress, which is a factor in many diseases (Sudhana et al., 2019).
properties
IUPAC Name |
ethyl 4-[4-[(3-cyanothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-2-28-19(25)22-8-10-23(11-9-22)30(26,27)16-5-3-14(4-6-16)17(24)21-18-15(13-20)7-12-29-18/h3-7,12H,2,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTKSCDNFZJUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-[(methylcarbamoyl)amino]acetamide](/img/structure/B2918235.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2918237.png)
![N-benzyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2918238.png)
![1-(indolin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2918240.png)


![methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2918244.png)

![2-[2-Oxo-2-(pyridin-3-yl)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B2918252.png)

![8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2918255.png)
